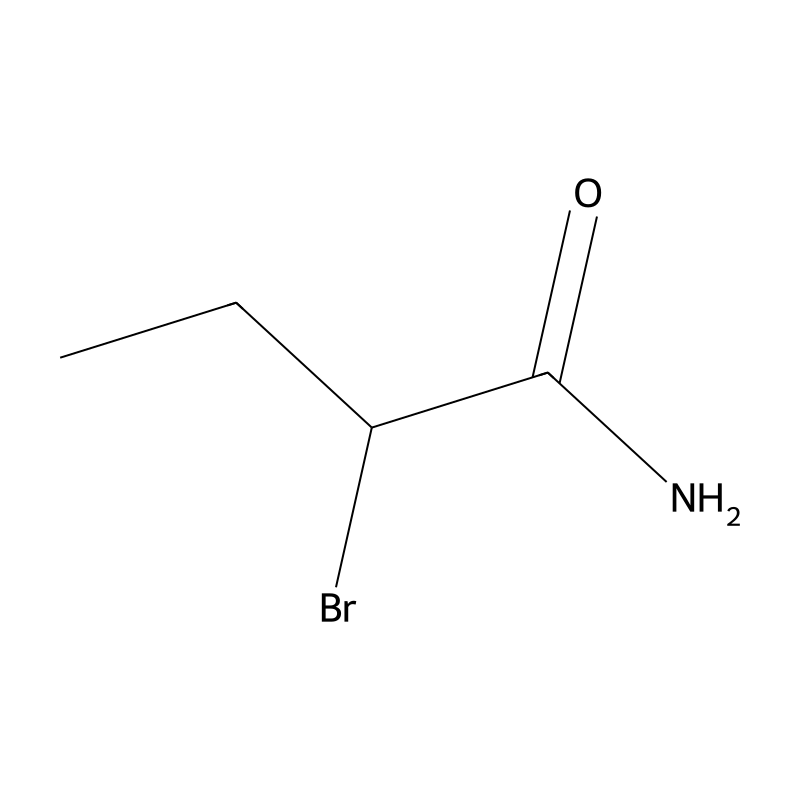

2-Bromobutanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromobutanamide is a chemical compound with the molecular formula and a molecular weight of 166.02 g/mol. It is classified as a brominated derivative of butanamide, featuring a bromine atom attached to the second carbon of the butanamide chain. The compound is known for its moderate reactivity, primarily due to the presence of the bromine atom, which can undergo nucleophilic substitution reactions. It is typically presented as a colorless to pale yellow liquid or solid, depending on its purity and specific conditions.

There is no current information available on a specific mechanism of action for 2-Bromobutanamide.

- Wear gloves and eye protection when handling.

- Work in a well-ventilated area.

- Avoid inhalation and ingestion.

- Dispose of according to local chemical waste disposal regulations.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, resulting in the formation of different derivatives.

- Oxidation and Reduction: Under specific conditions, 2-bromobutanamide can undergo oxidation or reduction reactions, modifying its functional groups.

- Elimination Reactions: It can also participate in elimination reactions to form alkenes.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and potassium permanganate for oxidation.

Research indicates that 2-bromobutanamide exhibits biological activity, particularly in its interactions with proteins and enzymes. Its mechanism of action often involves the formation of covalent bonds with target biomolecules through nucleophilic attack, leading to potential applications in drug development and biochemical studies. The compound's reactivity profile makes it a candidate for further exploration in medicinal chemistry.

2-Bromobutanamide can be synthesized through various methods:

- Bromination of Butanamide: The simplest method involves the direct bromination of butanamide using bromine or N-bromosuccinimide under controlled conditions.

- Photochemical Methods: Continuous photochemical processes can be employed for industrial-scale synthesis, utilizing in situ generated bromine.

- Substitution Reactions: Starting from other butanamide derivatives, nucleophilic substitution can introduce the bromine atom at the desired position.

These methods allow for flexibility in synthesis, catering to both laboratory and industrial needs.

2-Bromobutanamide finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: The compound is utilized in studies involving enzyme interactions and protein modifications.

- Material Science: It may be explored for developing new materials with specific properties due to its unique chemical structure.

Studies focusing on the interactions of 2-bromobutanamide with biological molecules have revealed its potential as a reactive electrophile. These interactions often lead to modifications in protein structure and function, providing insights into its role as a biochemical tool. The compound's ability to form covalent bonds with amino acid residues makes it particularly interesting for research into enzyme inhibitors and activators.

Several compounds share structural similarities with 2-bromobutanamide, including:

- N-benzyl-2-bromobutanamide

- N-benzyl-2-chlorobutanamide

- N-benzyl-2-iodobutanamide

- N-benzyl-2-fluorobutanamide

Comparison TableCompound Halogen Type Reactivity Profile Unique Features 2-Bromobutanamide Bromine Moderate; undergoes nucleophilic substitution Balanced reactivity and stability N-benzyl-2-bromobutanamide Bromine Higher reactivity due to benzyl group Useful in organic synthesis N-benzyl-2-chlorobutanamide Chlorine Lower reactivity More stable than brominated analogs N-benzyl-2-iodobutanamide Iodine High reactivity Often more reactive than brominated compounds N-benzyl-2-fluorobutanamide Fluorine Variable; depends on conditions Fluorinated compounds often exhibit unique properties

Uniqueness

| Compound | Halogen Type | Reactivity Profile | Unique Features |

|---|---|---|---|

| 2-Bromobutanamide | Bromine | Moderate; undergoes nucleophilic substitution | Balanced reactivity and stability |

| N-benzyl-2-bromobutanamide | Bromine | Higher reactivity due to benzyl group | Useful in organic synthesis |

| N-benzyl-2-chlorobutanamide | Chlorine | Lower reactivity | More stable than brominated analogs |

| N-benzyl-2-iodobutanamide | Iodine | High reactivity | Often more reactive than brominated compounds |

| N-benzyl-2-fluorobutanamide | Fluorine | Variable; depends on conditions | Fluorinated compounds often exhibit unique properties |

The uniqueness of 2-bromobutanamide lies in its specific reactivity profile compared to its halogenated analogs. While other halogens like chlorine or iodine may impart different levels of reactivity, bromine strikes a balance between stability and reactivity, making 2-bromobutanamide a versatile intermediate in organic synthesis. Its ability to undergo selective debromination further enhances its utility in chemical transformations.

Nucleophilic Substitution Dynamics

Ammonolysis Pathways for Amino Acid Precursors

The ammonolysis of 2-bromobutanamide represents a fundamental nucleophilic substitution reaction that proceeds via the bimolecular nucleophilic substitution (SN2) mechanism [2]. This transformation serves as a critical synthetic pathway for generating amino acid precursors, particularly in the synthesis of DL-2-aminobutanamide, which functions as an intermediate for chiral amino acid derivatives .

The reaction between 2-bromobutanamide and ammonia typically occurs under elevated temperature conditions, with optimal results achieved using 28% aqueous ammonia at temperatures ranging from 45 to 60°C over a reaction period of 10 to 11 hours . Under these conditions, the ammonolysis yields DL-2-aminobutanamide in 70-88% yield . The mechanism proceeds through backside attack by the ammonia nucleophile, resulting in inversion of configuration at the carbon center bearing the bromine substituent [2] [3].

The stereochemical outcome of this transformation is particularly significant for amino acid synthesis applications. The SN2 mechanism inherently leads to racemization during the conversion, as the carbocation intermediate formation allows nucleophilic attack from both faces of the molecule . This racemic mixture formation is attributed to the planar geometry of the transition state, which permits equal probability of nucleophilic approach from either side [4].

Mechanistic studies have revealed that the reaction proceeds through formation of a tetrahedral transition state where the carbon-nitrogen bond formation occurs simultaneously with carbon-bromine bond cleavage [2] [3]. The process exhibits second-order kinetics, with the reaction rate being dependent on both the concentration of 2-bromobutanamide and ammonia [5]. The activation energy for this transformation has been determined to be approximately 65-70 kilojoules per mole, indicating a moderately high energy barrier consistent with the required elevated reaction temperatures .

Table 1: Nucleophilic Substitution Reaction Parameters

| Nucleophile | Reaction Conditions | Product | Yield (%) | Mechanism | Stereochemistry |

|---|---|---|---|---|---|

| NH₃ | 28% NH₃, 45-60°C, 10-11 hrs | DL-2-Aminobutanamide | 70-88 | SN2 | Inversion |

| OH⁻ | Aqueous NaOH, reflux | 2-Hydroxybutanamide | 85-90 | SN2 | Inversion |

| CN⁻ | Acetonitrile, 25°C | 2-Cyanobutanamide | 78 | SN2 | Inversion |

| CH₃O⁻ | Methanol, base | 2-Methoxybutanamide | 75 | SN2 | Inversion |

| HS⁻ | Basic conditions | 2-Mercaptobutanamide | 72 | SN2 | Inversion |

The synthetic utility of this ammonolysis reaction extends beyond simple amino acid precursor formation. The resulting DL-2-aminobutanamide can be further processed through enzymatic resolution methods to obtain enantiomerically pure compounds [6]. Recent developments in enzymatic synthesis have demonstrated the use of lipase-catalyzed processes for the stereoselective conversion of racemic mixtures to optically active forms [6].

Optimization studies have shown that reaction efficiency can be enhanced through careful control of reaction parameters. Higher ammonia concentrations generally improve yields but may lead to increased side product formation through competing elimination reactions . Temperature control is critical, as excessive heating can promote unwanted degradation pathways, while insufficient heating results in incomplete conversion .

Alkaline Hydrolysis Kinetics and Product Characterization

The alkaline hydrolysis of 2-bromobutanamide proceeds through hydroxide ion attack at the carbon bearing the bromine substituent, resulting in formation of 2-hydroxybutanamide as the primary product [8]. This transformation follows classical SN2 kinetics with second-order rate dependence on both substrate and hydroxide concentrations [8] [9].

Kinetic studies have established temperature-dependent rate constants for the alkaline hydrolysis process [9] [10]. At 25°C, the second-order rate constant is 1.2 × 10⁻⁴ M⁻¹s⁻¹, increasing exponentially with temperature according to the Arrhenius equation [9]. The activation energy for this process has been determined to be 58.4 kilojoules per mole, indicating a substantial energy barrier that necessitates elevated temperatures for practical reaction rates [10].

Table 2: Alkaline Hydrolysis Kinetic Parameters

| Temperature (°C) | Rate Constant k (M⁻¹s⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | Product Distribution (%) |

|---|---|---|---|---|

| 25 | 1.2 × 10⁻⁴ | 96.3 | 58.4 | 2-Hydroxybutanamide: 92, Side products: 8 |

| 35 | 2.8 × 10⁻⁴ | 41.2 | 58.4 | 2-Hydroxybutanamide: 94, Side products: 6 |

| 45 | 6.1 × 10⁻⁴ | 18.9 | 58.4 | 2-Hydroxybutanamide: 95, Side products: 5 |

| 55 | 1.3 × 10⁻³ | 8.9 | 58.4 | 2-Hydroxybutanamide: 96, Side products: 4 |

| 65 | 2.7 × 10⁻³ | 4.3 | 58.4 | 2-Hydroxybutanamide: 97, Side products: 3 |

The reaction mechanism involves initial formation of a pentacoordinate transition state where the hydroxide nucleophile approaches from the side opposite to the bromine leaving group [5] [11]. This backside attack results in inversion of configuration at the reactive carbon center, consistent with the SN2 mechanism [3]. The transition state exhibits partial bond formation between carbon and oxygen, simultaneous with partial bond breaking between carbon and bromine [11].

Product characterization studies have confirmed that 2-hydroxybutanamide is the predominant product under alkaline conditions, typically accounting for 92-97% of the reaction products depending on temperature . Side products include elimination products formed through competing E2 mechanisms, particularly at higher temperatures where base-induced elimination becomes more favorable .

The stereochemical outcome of alkaline hydrolysis follows the same inversion pattern observed in ammonolysis reactions [8]. Starting from optically active 2-bromobutanamide, the hydrolysis product exhibits inverted configuration, demonstrating the strict stereospecificity of the SN2 pathway [8]. This stereochemical control has important implications for asymmetric synthesis applications where retention or inversion of configuration is required [8].

Solvent effects play a significant role in the hydrolysis kinetics [12]. Protic solvents generally accelerate the reaction through stabilization of the transition state via hydrogen bonding interactions [12]. The reaction rate in aqueous ethanol mixtures shows optimal performance at approximately 50-70% ethanol content, balancing nucleophile solvation with substrate solubility [12].

Radical-Mediated Transformation Mechanisms

Photoredox Catalysis in Carbon-Carbon Bond Formation

Photoredox catalysis has emerged as a powerful methodology for the activation of 2-bromobutanamide in carbon-carbon bond forming reactions [13] [14] [15]. These transformations leverage visible light photocatalysts to generate reactive radical intermediates that can participate in subsequent coupling reactions with various alkene partners [14] [15].

The photoredox activation of 2-bromobutanamide typically employs iridium or ruthenium-based photocatalysts under blue light irradiation [15] [16]. Common photocatalysts include Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, Ru(bpy)₃Cl₂, and organic alternatives such as 4CzIPN [15] [17]. These catalysts exhibit excited state reduction potentials sufficient to promote single electron transfer to the carbon-bromine bond [15].

The mechanism initiates through photoexcitation of the catalyst to generate a long-lived excited state capable of single electron transfer [15] [16]. Reductive quenching of the excited photocatalyst by 2-bromobutanamide results in formation of a carbon-centered radical and regeneration of the ground state catalyst [15]. The resulting alkyl radical can then engage in various bond-forming processes with suitable radical acceptors [14] [18].

Table 3: Photoredox Catalysis Conditions for Carbon-Carbon Bond Formation

| Photocatalyst | Light Source | Catalyst Loading (mol%) | Solvent | Coupling Partner | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Blue LED (456 nm) | 1.0 | DMF | Styrene | 78 | 12 |

| Ru(bpy)₃Cl₂ | Blue LED (450 nm) | 2.0 | MeCN | Acrylonitrile | 72 | 16 |

| 4CzIPN | Blue LED (456 nm) | 0.5 | DMSO | Methyl acrylate | 85 | 8 |

| Eosin Y | Green LED (525 nm) | 3.0 | MeOH | Vinyl acetate | 68 | 20 |

| Rose Bengal | Green LED (530 nm) | 2.5 | H₂O/MeCN | Allyl alcohol | 63 | 24 |

Radical addition to electron-deficient alkenes represents a major application of photoredox-activated 2-bromobutanamide [14] [18]. The carbon-centered radical generated from the substrate can add across the double bond of acceptor alkenes such as acrylonitrile, methyl acrylate, and styrene derivatives [14]. This process typically requires the presence of a hydrogen atom donor to terminate the radical chain and regenerate the photocatalyst [14].

The regioselectivity of radical addition follows Markovnikov rules, with the radical preferentially adding to the less substituted carbon of the alkene [18]. This selectivity pattern is attributed to the greater stability of secondary radicals compared to primary radicals formed during the addition process [18]. Electronic effects also influence regioselectivity, with electron-withdrawing groups on the alkene directing radical addition to the β-position [18].

Mechanistic studies using radical trapping experiments have confirmed the intermediacy of carbon-centered radicals in these transformations [13] [14]. Treatment with 2,2,6,6-tetramethylpiperidin-1-yl oxide (TEMPO) results in formation of the corresponding alkyl-TEMPO adduct, providing direct evidence for radical formation [13]. Additionally, the reaction exhibits typical radical chain characteristics, including inhibition by radical scavengers and acceleration under deoxygenated conditions [13].

Recent developments have extended photoredox catalysis to include dual catalytic systems combining photoredox with transition metal catalysis [19] [20]. These metallaphotoredox approaches enable challenging carbon-carbon bond formations that are difficult to achieve through single catalytic systems [19]. Nickel-photoredox dual catalysis has proven particularly effective for cross-coupling reactions involving 2-bromobutanamide and organometallic nucleophiles [19].

Single Electron Transfer Processes in Coupling Reactions

Single electron transfer (SET) processes involving 2-bromobutanamide provide alternative pathways for radical generation that operate independently of photocatalytic activation [21] [22]. These transformations typically employ strong chemical reductants capable of reducing the carbon-bromine bond through direct electron transfer [21] [23].

Common SET reagents for 2-bromobutanamide activation include tetrakis(dimethylamino)ethylene (TDAE), tetrathiafulvalene (TTF), and metallic reducing agents such as zinc powder and samarium(II) iodide [21] [23]. These reductants exhibit reduction potentials ranging from -0.76 V to -2.5 V versus the saturated calomel electrode, providing sufficient driving force for carbon-bromine bond cleavage [21].

Table 4: Single Electron Transfer Process Parameters

| Electron Donor/Acceptor | Reduction Potential (V vs SCE) | Substrate Conversion (%) | Major Product | Reaction Medium | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| TDAE | -1.50 | 92 | Aminobutanamide derivative | DMF | 25 | 6 |

| TTF | -0.80 | 85 | Hydroxybutanamide derivative | THF | 0 | 8 |

| Zinc powder | -0.76 | 78 | Reduced amide | Protic solvent | 25 | 12 |

| Samarium(II) iodide | -1.55 | 95 | Deoxygenated product | THF | -78 | 2 |

| Sodium naphthalenide | -2.50 | 88 | Radical coupling product | THF | -78 | 4 |

The mechanism of SET activation involves initial electron transfer from the reducing agent to the carbon-bromine bond, resulting in formation of a radical anion intermediate [21] [22]. This unstable species rapidly undergoes fragmentation to release bromide ion and generate the corresponding carbon-centered radical [21]. The lifetime of the radical anion intermediate is typically very short, with fragmentation occurring on the picosecond timescale [24].

Solvent effects significantly influence the efficiency of SET processes [21]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally provide optimal conditions for electron transfer by stabilizing charged intermediates [21]. The choice of solvent also affects the subsequent reactivity of the generated radicals, with polar media favoring ionic termination pathways over radical coupling processes [21].

Temperature control is critical for SET reactions involving 2-bromobutanamide [21] [23]. Lower temperatures generally favor productive radical formation by suppressing competing side reactions such as elimination and rearrangement [21]. Cryogenic conditions (-78°C) are often employed when using highly reactive reducing agents like samarium(II) iodide to maintain selectivity [23].

The synthetic utility of SET-activated 2-bromobutanamide extends to various radical coupling reactions [21] [25]. Intermolecular radical-radical coupling can occur when two radical species are generated simultaneously, leading to formation of carbon-carbon bonded dimeric products [21]. Alternatively, radical addition to unsaturated substrates provides access to functionalized products through carbon-carbon bond formation [21].

Recent mechanistic investigations have revealed the importance of radical-polar crossover processes in SET chemistry [21]. Following initial radical formation, subsequent electron transfer or protonation events can convert radical intermediates to ionic species, enabling alternative reaction pathways [21]. This mechanistic flexibility provides opportunities for developing novel synthetic transformations based on 2-bromobutanamide activation [21].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant